molecular formula C6H12ClF2NO B13839974 Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride

Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride

Cat. No.: B13839974
M. Wt: 187.61 g/mol
InChI Key: OQORPJLMXFZJII-UYXJWNHNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Fluorination: Introduction of fluorine atoms at the 5,5-positions of the cyclohexane ring.

    Amination: Introduction of an amino group at the 2-position.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include fluorinating agents, amines, and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce primary or secondary amines .

Scientific Research Applications

Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

(1R,2S)-2-amino-5,5-difluorocyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-4(9)5(10)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5+;/m0./s1

InChI Key

OQORPJLMXFZJII-UYXJWNHNSA-N

Isomeric SMILES

C1CC(C[C@H]([C@H]1N)O)(F)F.Cl

Canonical SMILES

C1CC(CC(C1N)O)(F)F.Cl

Origin of Product

United States

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